Cas no 54745-27-6 (H-PHE-β-ALA-OH)

H-PHE-β-ALA-OH 化学的及び物理的性質
名前と識別子
-
- h-phe-beta-ala-oh
- 3-[(2-amino-3-phenylpropanoyl)amino]propanoic acid
- H-Phe-β-Ala-OH
- PHE-BETA-ALA
- 3-(2-amino-3-phenylpropanamido)propanoic acid
- AG-F-90863
- CTK8G2348
- H-Phe-βAla-OH
- L-Phe-β-Ala
- PHE-β-ALA
- SureCN5498833
- H-Phe--Ala-OH
- 54745-27-6
- Q27144849
- A-Ala-OH
- L-Phe-beta-Ala
- L-phenylalanyl-beta-alanine
- CHEBI:74710
- 3-[[(2S)-2-amino-3-phenylpropanoyl]amino]propanoic acid
- phenylalanyl-beta-alanine
- V(S)-3-(2-amino-3-phenylpropanamido)propanoic acid
- (S)-3-(2-Amino-3-phenylPropanamido)Propanoic acid
- CHEMBL2336913
- SCHEMBL5498835
- DJOQXEVNENIIIV-JTQLQIEISA-N
- H-Phe-
- H-PHE-β-ALA-OH
-
- インチ: InChI=1S/C12H16N2O3/c13-10(8-9-4-2-1-3-5-9)12(17)14-7-6-11(15)16/h1-5,10H,6-8,13H2,(H,14,17)(H,15,16)
- InChIKey: DJOQXEVNENIIIV-UHFFFAOYSA-N
- ほほえんだ: O=C(O)CCNC(C(N)CC1=CC=CC=C1)=O
計算された属性
- せいみつぶんしりょう: 236.11600
- どういたいしつりょう: 236.11609238g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 17
- 回転可能化学結合数: 7
- 複雑さ: 263
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -2.2
- トポロジー分子極性表面積: 92.4Ų
じっけんとくせい
- 密度みつど: 1.224±0.06 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 194 ºC
- ようかいど: 微溶性(16 g/l)(25ºC)、
- PSA: 92.42000
- LogP: 1.23850
H-PHE-β-ALA-OH セキュリティ情報
H-PHE-β-ALA-OH 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
H-PHE-β-ALA-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P400728-500mg |
H-PHE-β-ALA-OH |
54745-27-6 | 500mg |
$ 185.00 | 2022-06-03 | ||
TRC | P400728-50mg |
H-PHE-β-ALA-OH |
54745-27-6 | 50mg |
$ 50.00 | 2022-06-03 | ||
TRC | P400728-100mg |
H-PHE-β-ALA-OH |
54745-27-6 | 100mg |
$ 65.00 | 2022-06-03 | ||
Ambeed | A514515-1g |
H-Phe-β-Ala-OH |
54745-27-6 | 97% | 1g |
$81.0 | 2025-03-18 | |
Ambeed | A514515-5g |
H-Phe-β-Ala-OH |
54745-27-6 | 97% | 5g |
$330.0 | 2025-03-18 |
H-PHE-β-ALA-OH 関連文献
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
-
Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
-
Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186
-
Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
H-PHE-β-ALA-OHに関する追加情報
Recent Advances in the Study of H-PHE-β-ALA-OH (CAS: 54745-27-6) in Chemical Biology and Pharmaceutical Research
The compound H-PHE-β-ALA-OH (CAS: 54745-27-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This dipeptide derivative, consisting of phenylalanine (PHE) and β-alanine (β-ALA), has shown promising potential in various applications, including drug development, peptide synthesis, and biochemical studies. Recent studies have focused on its structural properties, biological activity, and potential therapeutic uses, making it a subject of intense scientific inquiry.
One of the key areas of research involving H-PHE-β-ALA-OH is its role as a building block in peptide synthesis. Its unique structure, which combines an aromatic side chain (PHE) with a flexible β-amino acid (β-ALA), allows for the creation of novel peptide sequences with enhanced stability and bioavailability. Recent publications have highlighted its utility in the design of peptide-based therapeutics, particularly in targeting protein-protein interactions that are often challenging to modulate with small molecules.
In addition to its synthetic applications, H-PHE-β-ALA-OH has been investigated for its biological activity. Preliminary studies suggest that it may exhibit modulatory effects on certain enzymatic pathways, although the exact mechanisms remain under investigation. Researchers have also explored its potential as a scaffold for developing inhibitors of specific proteases, leveraging its structural features to achieve high selectivity and potency.
Another notable development is the use of H-PHE-β-ALA-OH in the study of peptide self-assembly and nanostructure formation. Its amphiphilic nature, derived from the hydrophobic phenylalanine and hydrophilic β-alanine moieties, makes it an interesting candidate for creating peptide-based nanomaterials. Recent work has demonstrated its ability to form stable nanostructures under physiological conditions, opening new avenues for drug delivery and tissue engineering applications.
Despite these advances, challenges remain in the large-scale synthesis and purification of H-PHE-β-ALA-OH, as well as in understanding its full pharmacological profile. Ongoing research aims to address these gaps, with a focus on optimizing synthetic routes and conducting in-depth mechanistic studies. The compound's versatility and potential for diverse applications continue to drive interest in its further exploration.
In conclusion, H-PHE-β-ALA-OH (CAS: 54745-27-6) represents a valuable tool in chemical biology and pharmaceutical research. Its unique structural and functional properties offer numerous opportunities for innovation in drug design, peptide engineering, and nanotechnology. As research progresses, this compound is likely to play an increasingly important role in the development of next-generation therapeutics and biomaterials.
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